For example, the paper on "Potentiators of Defective ΔF508–CFTR Gating that Do Not Interfere with Corrector Action" [] focuses on identifying compounds that enhance the function of a specific protein implicated in cystic fibrosis. Although the specific molecule discussed is different, the study's approach to high-throughput screening and structure-activity analysis could be applied to investigate the biological activity of the compound .
Similarly, the research on "Structure-based optimization of novel azepane derivatives as PKB inhibitors" [] illustrates the use of molecular modeling and crystallography to optimize the activity of potential drug molecules. These techniques could prove valuable in understanding the interactions of "N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-propoxybenzamide" with potential biological targets.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: